molecular formula C15H9Cl2NO4S B6574954 N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide CAS No. 1050546-08-1

N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B6574954
CAS No.: 1050546-08-1
M. Wt: 370.2 g/mol
InChI Key: LNLSOKTZSQNGHZ-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic coumarin derivative designed for advanced research applications. This compound integrates two pharmacologically significant motifs: a coumarin core and a sulfonamide functional group. Coumarin derivatives are extensively investigated for their potent biological activities, particularly as promising antibacterial agents against a broad spectrum of pathogenic bacteria, including multidrug-resistant (MDR) strains . The structural architecture of this molecule is key to its research value. The coumarin nucleus is a privileged scaffold in medicinal chemistry, and substitutions at specific positions greatly influence its bioactivity . The presence of the 3,5-dichlorophenyl group attached via a carboxamide linkage is a feature present in other studied antibacterial coumarins, suggesting potential for target interaction . Furthermore, the sulfonamide moiety at the 6-position of the chromene ring is a critical functional group known to enhance inhibitory properties against various enzymatic targets. Recent studies on 6-sulfonamide-chromene derivatives have demonstrated their efficacy as inhibitors for enzymes like α-amylase and α-glucosidase, indicating the versatility of this sulfonamide substitution in designing potent enzyme inhibitors for biochemical research . The primary research applications of this compound are anticipated in the fields of antimicrobial discovery and enzymology. It serves as a key intermediate or target molecule for in vitro investigations aimed at combating resistant bacterial pathogens such as Staphylococcus aureus (including MRSA strains) . Researchers can utilize this compound to explore structure-activity relationships (SAR) and to elucidate mechanisms of action, potentially involving the inhibition of critical bacterial enzymes or protein binding processes . This product is intended for research purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-oxochromene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO4S/c16-10-6-11(17)8-12(7-10)18-23(20,21)13-2-3-14-9(5-13)1-4-15(19)22-14/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLSOKTZSQNGHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Sulfonation-Amidation Approach

A streamlined method combines coumarin sulfonation and amidation in a single reactor, avoiding intermediate isolation:

  • Sulfonation : Coumarin reacted with ClSO₃H (1.2 eq) at 0°C for 1 hour.

  • Amidation : Direct addition of 3,5-dichloroaniline (1.1 eq) and triethylamine (2.0 eq) at 25°C for 12 hours.

  • Yield : 60–65%, with purity >95% by HPLC.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 30 minutes, achieving 75% yield. However, scalability remains limited due to specialized equipment requirements.

Analytical Characterization and Validation

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.98 (d, J=8.8 Hz, 1H, H-7), 7.58 (d, J=2.4 Hz, 2H, Ar-Cl), 7.34 (t, J=8.8 Hz, 1H, H-8), 6.52 (s, 1H, H-3).

  • FT-IR (KBr): 1695 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O asymmetric), 1165 cm⁻¹ (S=O symmetric).

Chromatographic Purity :

  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time 6.2 minutes.

  • Purity : ≥98% confirmed by UV detection at 254 nm.

Table 2: Comparative Analysis of Methods

MethodYield (%)Purity (%)Time Efficiency
Classical Coupling65–7095–97Moderate
Catalytic (DMAP)78–8297–99High
One-Pot60–6595–97Low
Microwave7598Very High

Industrial-Scale Production Considerations

For bulk synthesis, Method B (DMAP-catalyzed) is preferred due to its balance of yield and scalability. Critical factors include:

  • Solvent Recovery : THF is distilled and reused, reducing costs.

  • Waste Management : Neutralization of HCl vapors with scrubbers ensures compliance with environmental regulations .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide has the following chemical characteristics:

  • Molecular Formula : C17H14Cl2N2O4S
  • Molecular Weight : 395.27 g/mol
  • CAS Number : 1050586-13-4

The compound features a chromene core with a sulfonamide group, which is known for its biological activity.

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.

Target Enzyme Mechanism of Action Potential Applications
α-AmylaseInhibits carbohydrate breakdownDiabetes management
α-GlycosidaseReduces glucose absorptionType 2 diabetes treatment
PPAR-γModulates fat cell differentiationObesity and metabolic syndrome therapies

The inhibition of these enzymes can lead to decreased glucose levels in the bloodstream, making this compound a candidate for diabetes treatment.

Antibacterial Activity

The sulfonamide moiety in this compound is associated with antibacterial properties. Research indicates that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis.

Bacterial Strain Inhibition Zone (mm) Reference Study
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae10

These findings suggest that this compound could be explored further as a treatment option against antibiotic-resistant bacteria.

Therapeutic Uses

The compound's ability to modulate various biological pathways positions it as a candidate for therapeutic applications beyond enzyme inhibition and antibacterial activity.

Case Studies

  • Diabetes Management : A study investigated the effects of this compound on diabetic rats. The results showed significant reductions in blood glucose levels compared to control groups, indicating its potential as an anti-diabetic agent.
  • Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties of this compound in vitro. It demonstrated a reduction in pro-inflammatory cytokines, suggesting its role in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs synthesized via diazonium salt coupling (e.g., 13a–e in ) and N-substituted sulfonamides (). Key differentiating factors include substituent effects, synthetic efficiency, and spectroscopic properties.

Substituent Effects on Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Yield (%) Key Functional Groups
N-(3,5-Dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide 3,5-Cl₂Ph Not reported 38 (synthesis step) 2-oxo-chromene, sulfonamide
13a () 4-CH₃Ph 288 94 Cyano, C=O, sulfamoyl
13b () 4-OCH₃Ph 274 95 Cyano, C=O, sulfamoyl
  • Synthetic Efficiency : The dichlorophenyl compound’s synthesis (38% yield in a key step) is less efficient compared to analogs like 13a–b (94–95% yields), likely due to steric and electronic challenges posed by the dichlorophenyl group .

Spectroscopic Differences

Infrared (IR) Spectroscopy
  • C=O Stretch : The 2-oxo group in the chromene backbone (target compound) absorbs at ~1660–1680 cm⁻¹, similar to the C=O stretches in 13a–b (1662–1664 cm⁻¹) .
  • Sulfonamide vs. Sulfamoyl : The sulfonamide group (target compound) shows distinct S=O stretches (~1150–1350 cm⁻¹), whereas sulfamoyl groups (13a–b ) exhibit additional N-H stretches (~3186–3336 cm⁻¹) .
NMR Spectroscopy
  • Aromatic Protons : The 3,5-dichlorophenyl group in the target compound would produce a singlet for the two equivalent Cl-substituted aromatic protons, contrasting with the doublets (J=9 Hz) observed in 13a–b for para-substituted phenyl groups .
  • NH Signals : Exchangeable NH protons in sulfonamides (target compound) resonate downfield (~10–12 ppm), comparable to 13a–b (δ 10.10–11.95 ppm) .
Mass Spectrometry
  • The dichlorophenyl derivative would display a characteristic isotopic pattern due to chlorine atoms (³⁵Cl/³⁷Cl), unlike non-halogenated analogs (13a–b) .

Biological Activity

N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone substituted with a sulfonamide group and a dichlorophenyl moiety. Its molecular formula is C16H13Cl2NO4SC_{16}H_{13}Cl_2NO_4S, and it possesses a molecular weight of approximately 398.25 g/mol . The presence of the sulfonamide group is significant for its biological activity, particularly in enzyme inhibition.

This compound primarily exhibits its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in carbohydrate metabolism, specifically:
    • α-Amylase : This enzyme is critical for starch digestion. Inhibition leads to reduced glucose absorption.
    • α-Glycosidase : Similar to α-amylase, this enzyme breaks down carbohydrates into glucose. Inhibition can help manage blood sugar levels in diabetic patients.
  • PPAR-γ Activation : The compound may activate peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing adipogenesis and potentially aiding in obesity management.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), showing promising results in inhibiting bacterial growth .

Cytotoxicity and Apoptosis Induction

Case studies have demonstrated that the compound possesses cytotoxic effects on cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : The compound induced apoptosis in MCF-7 cells through mechanisms that include increased expression of p53 and activation of caspase pathways .
  • Dose-dependent Effects : The cytotoxicity was observed to be dose-dependent, with lower concentrations showing significant cell viability reduction .

Research Findings and Case Studies

StudyFindings
Demonstrated inhibition of α-amylase and α-glycosidase, leading to potential applications in diabetes management.
Showed significant antibacterial activity against E. coli and S. aureus, indicating potential as an antibacterial agent.
Induced apoptosis in MCF-7 cells with increased p53 expression, suggesting anticancer properties.

Additional Applications

The compound's unique structure allows it to act as a building block for synthesizing more complex organic molecules. Its application extends beyond medicinal chemistry into material science due to its thermal stability properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3,5-dichlorophenyl)-2-oxo-2H-chromene-6-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling sulfonyl chloride intermediates with substituted anilines. Key steps include controlled addition of chlorosulfonic acid to aromatic precursors (e.g., m-chlorotoluene) at 0°C, followed by reaction with 3,5-dichloroaniline under reflux. Solvent choice (e.g., chloroform or ethanol), stoichiometric ratios, and purification via recrystallization (ethanol/water mixtures) are critical for achieving >95% purity. Reaction temperatures above 80°C may degrade sensitive sulfonamide groups, reducing yields .

Q. Which advanced spectroscopic and crystallographic techniques are critical for confirming the molecular structure and stereochemistry of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm proton environments and carbon frameworks, focusing on sulfonamide NH (~10 ppm) and coumarin carbonyl (~160 ppm). X-ray crystallography resolves stereochemistry, such as torsion angles (e.g., C–SO₂–NH–C = -58.57°) and dihedral angles between aromatic rings (84.2°), which influence intermolecular hydrogen bonding (N–H⋯O) and crystal packing .

Q. How can researchers evaluate the phosphodiesterase 4 (PDE4) inhibitory activity of this compound, and what biochemical assays are suitable for assessing selectivity against PDE isoforms?

  • Methodological Answer : Employ radiolabeled cAMP hydrolysis assays with recombinant PDE4 isoforms (e.g., PDE4B). Measure IC₅₀ values using scintillation counting and validate selectivity via parallel assays against PDE3/4. Structural analogs with dichlorophenyl groups show enhanced binding to PDE4’s catalytic pocket, likely due to hydrophobic interactions .

Q. What are the key factors affecting the hydrolytic stability of the sulfonamide and coumarin moieties in this compound under physiological conditions?

  • Methodological Answer : Monitor stability via HPLC-UV in phosphate-buffered saline (pH 7.4, 37°C). The electron-withdrawing dichlorophenyl group enhances sulfonamide stability, while the coumarin lactone ring may undergo base-catalyzed hydrolysis. Adjust substituents (e.g., methyl groups) on the coumarin to sterically hinder degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical substituents on the dichlorophenyl and coumarin rings that modulate PDE4 inhibition potency?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., -F, -CH₃, -OCH₃) on the dichlorophenyl ring and coumarin’s 6-position. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to PDE4’s catalytic domain. Validate experimentally via enzyme inhibition assays. Meta-chloro groups enhance hydrophobic interactions, while bulky substituents on the coumarin may reduce solubility .

Q. What methodologies are employed to analyze polymorphism or co-crystal formation in this compound, and how do these structural variations impact bioavailability?

  • Methodological Answer : Screen for polymorphs using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) . Co-crystallize with co-formers (e.g., nicotinamide) via solvent evaporation. Polymorphs with tighter crystal packing (e.g., Form II) exhibit lower aqueous solubility, requiring formulation adjustments like micronization or amorphous solid dispersions .

Q. What strategies are recommended for developing HPLC or LC-MS methods to quantify this compound in complex biological matrices while minimizing matrix interference?

  • Methodological Answer : Optimize chromatographic conditions using C18 columns with gradient elution (acetonitrile/0.1% formic acid). For LC-MS/MS, employ electrospray ionization (ESI) in negative mode (m/z ~420 → 215). Validate recovery rates (>85%) in plasma via protein precipitation (acetonitrile) and solid-phase extraction (C18 cartridges) .

Q. How can molecular docking simulations and quantum mechanical calculations be utilized to predict the binding mode of this compound with PDE4 isoforms?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize ligand geometry. Dock into PDE4B’s crystal structure (PDB: 1XOM) using induced-fit docking protocols. Key interactions include hydrogen bonds between the sulfonamide NH and Gln³⁶⁹, and π-π stacking between the dichlorophenyl ring and Phe³⁴⁰ .

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